Product packaging for Haloperidol-1-hydroxy-2'-D-glucuronide(Cat. No.:)

Haloperidol-1-hydroxy-2'-D-glucuronide

Cat. No.: B13749548
M. Wt: 570.0 g/mol
InChI Key: BMEZYYSQKUDMEQ-ZEXCBXNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Haloperidol-1-hydroxy-2'-D-glucuronide is a crucial glucuronide metabolite of Haloperidol, a first-generation typical antipsychotic drug. Research indicates that glucuronidation is a major metabolic pathway for Haloperidol in humans, with plasma concentrations of its glucuronide conjugates being significantly higher than those of the parent drug or its reduced metabolite . This positions Haloperidol glucuronides as essential analytes in pharmacokinetic and metabolic disposition studies. The formation of this metabolite is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies have shown that in humans, the O-glucuronidation of Haloperidol is mainly mediated by the UGT2B7 isoform, with additional contributions from UGT1A9 and UGT1A4 . Investigating this specific metabolite provides valuable insights into the interindividual variability in Haloperidol metabolism, which can influence the drug's efficacy and adverse effect profile . As a well-characterized reference standard, this compound is vital for analytical method development and validation. It is extensively used in LC-MS/MS assays for the quantitative determination of Haloperidol and its metabolites in biological matrices such as plasma and urine, facilitating advanced toxicological and forensic research. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33ClFNO9 B13749548 Haloperidol-1-hydroxy-2'-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H33ClFNO9

Molecular Weight

570.0 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26?/m0/s1

InChI Key

BMEZYYSQKUDMEQ-ZEXCBXNDSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

Enzymatic Biotransformation and Metabolic Pathways of Haloperidol 1 Hydroxy 2 D Glucuronide Formation

Glucuronidation as a Primary Metabolic Route for Haloperidol (B65202)

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of compounds, including haloperidol. xenotech.comcriver.com This process involves the covalent addition of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion from the body. xenotech.com For haloperidol, glucuronidation is not a minor metabolic route but a principal pathway for its biotransformation. clinpgx.orgresearchgate.netdrugbank.comnih.gov

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoform Involvement

The enzymatic catalysis of glucuronidation is carried out by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). xenotech.comcriver.com Specific UGT isoforms are responsible for the conjugation of haloperidol, and their activity can vary between species and individuals.

In humans, the O-glucuronidation of haloperidol, which leads to the formation of Haloperidol-1-hydroxy-2'-D-glucuronide, is primarily catalyzed by three UGT isoforms: UGT2B7, UGT1A9, and UGT1A4. researchgate.netdoi.orgnih.govacs.org UGT2B7 is a key enzyme in the metabolism of various drugs, including analgesics and steroid hormones. wikipedia.org UGT1A9 is also known to be involved in the glucuronidation of a wide range of substrates. UGT1A4 is notable for its role in the metabolism of psychotropic medications. genesight.com

Research has determined the kinetic parameters for the O-glucuronidation of haloperidol by these recombinant UGT isoforms, as detailed in the table below.

UGT IsoformKm (μM)Vmax (nmol·min⁻¹·mg⁻¹)
UGT1A4640.6
UGT1A91742.3
UGT2B7451.0

Data sourced from a study on human UDP-glucuronosyltransferase isoforms involved in haloperidol glucuronidation. nih.gov

In human liver microsomes, UGT2B7 is the major enzyme responsible for haloperidol O-glucuronidation, contributing approximately 70% of the total activity. clinpgx.orgdoi.orgnih.gov UGT1A9 and UGT1A4 play smaller, yet significant, roles, contributing about 20% and 10%, respectively. clinpgx.orgdoi.orgnih.gov The relative contributions of these isoforms can, however, vary depending on the substrate concentration. doi.org

The following table illustrates the percentage contribution of each human UGT isoform to haloperidol O-glucuronidation at different substrate concentrations.

Substrate Concentration (μM)UGT1A4 Contribution (%)UGT1A9 Contribution (%)UGT2B7 Contribution (%)
2513.7 ± 6.120.9 ± 11.383.2 ± 7.2
10018.9 ± 6.627.6 ± 10.666.5 ± 4.2
20019.2 ± 6.623.4 ± 10.142.6 ± 5.3

Data represents the mean ± S.D. from six human liver microsomes. doi.org

In rats, inhibition studies suggest that UGT2B12 is the predominant isoform, with its inhibition leading to a 90% decrease in haloperidol glucuronidation, while inhibition of UGT2B1 resulted in a 40% decrease. nih.gov

Regiospecificity of Glucuronidation: O- and N-Glucuronidation Research

The chemical structure of haloperidol presents two potential sites for glucuronidation: the hydroxyl group (leading to O-glucuronidation) and the tertiary amine nitrogen (leading to N-glucuronidation). Research has shown that two distinct glucuronides of haloperidol are formed in human liver microsomes. researchgate.netdoi.orgnih.gov

The major metabolite is the O-glucuronide, this compound, which is formed at a rate more than 10-fold higher than the minor metabolite, the N-glucuronide. researchgate.netdoi.orgnih.gov The formation of the N-glucuronide is catalyzed solely by the UGT1A4 isoform. researchgate.netdoi.orgnih.govacs.org In contrast, as previously mentioned, O-glucuronidation is mediated by UGT1A4, UGT1A9, and UGT2B7. researchgate.netdoi.orgnih.gov This regiospecificity highlights the distinct roles of different UGT isoforms in the metabolic fate of haloperidol.

Mechanistic Studies of Glucuronide Formation

The enzymatic processes underlying the formation of this compound have been elucidated through various mechanistic studies. These investigations have focused on identifying the specific enzymes involved, their kinetic properties, and the factors that can modulate their activity.

In vitro studies using liver microsomes have been instrumental in characterizing the kinetics of haloperidol glucuronidation. Research conducted on rat liver microsomes (RLM) has identified the formation of a single major glucuronide metabolite. nih.gov The identity of this metabolite as haloperidol glucuronide was confirmed through methods including β-glucuronidase hydrolysis and liquid chromatography-tandem mass spectrometry (LC/MS/MS), which yielded the expected mass of 552.1. nih.gov

Enzyme kinetic studies in these rat microsomal systems, following the Michaelis-Menten model, have determined the apparent maximum velocity (Vmax) and Michaelis constant (Km) for the reaction. nih.gov These parameters provide insight into the efficiency and capacity of the enzymatic process.

Table 1: Enzyme Kinetic Parameters for Haloperidol Glucuronidation in Rat Liver Microsomes

Kinetic Parameter Value
Apparent Vmax 271.9 ± 10.1 pmol/min/mg protein
Apparent Km 61 ± 7.2 µM

Data sourced from a study on Brij-activated rat liver microsomes. nih.gov

Further investigations have identified the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for catalyzing this reaction. In rats, inhibition studies suggest that UGT2B1 and UGT2B12 are the primary isoforms involved, with UGT2B12 showing a more significant role. nih.gov In humans, glucuronidation is also the main metabolic route, and the process is catalyzed predominantly by UGT2B7 (accounting for approximately 70% of the activity), with contributions from UGT1A9 (20%) and UGT1A4 (10%). clinpgx.org

The activity of UGT enzymes can be modulated by exposure to various xenobiotics, a phenomenon known as enzyme induction. Preclinical studies in rat models have demonstrated the inducibility of haloperidol glucuronidation. Treatment with phenobarbital (B1680315) (PB), a known inducer of UGT enzymes, resulted in an approximate doubling of haloperidol glucuronide formation in rat liver microsomes. nih.gov Conversely, exposure to 3-methylcholanthrene (B14862) (3MC), an inducer of other enzyme families, caused no significant increase in glucuronidation activity. nih.gov This suggests that the UGT isoforms metabolizing haloperidol belong to a class of enzymes inducible by phenobarbital-like compounds. nih.gov The potential for induction is also supported by findings that certain drugs known to be enzyme inducers, such as carbamazepine, phenytoin, and rifampicin, can affect the pharmacokinetics of haloperidol. nih.gov

Table 2: Effect of Enzyme Inducers on Haloperidol Glucuronidation in Rat Liver Microsomes

Inducing Agent Effect on Glucuronidation Activity
Phenobarbital (PB) Approximately doubled
3-Methylcholanthrene (3MC) No significant increase

Findings from in vitro studies using induced rat liver microsomes. nih.gov

Comparative Analysis of Haloperidol Metabolism Leading to Glucuronide Formation

The formation of this compound does not occur in isolation but is part of a broader metabolic network. Understanding its relationship with other pathways and the structural determinants for the reaction is crucial for a complete picture of haloperidol's biotransformation.

Haloperidol undergoes extensive metabolism through several competing pathways, with glucuronidation being the most prominent. nih.govclinpgx.org It is estimated that direct glucuronidation accounts for the largest proportion of haloperidol's intrinsic hepatic clearance, responsible for 50-60% of its biotransformation. drugbank.comnih.gov

Other significant metabolic routes include:

Reduction: Approximately 23-25% of haloperidol is metabolized via the reduction of its keto group to form reduced haloperidol. drugbank.comclinpgx.org This reaction is reversible, with the back-oxidation to the parent compound also occurring. researchgate.net

Oxidative Metabolism: The remaining 15-30% of haloperidol is cleared through cytochrome P450 (CYP)-mediated oxidation. nih.govclinpgx.org This Phase I pathway involves two main reactions: oxidative N-dealkylation, which splits the molecule, and the formation of a potentially neurotoxic pyridinium (B92312) metabolite. clinpgx.orgresearchgate.net CYP3A4 has been identified as the major isoform responsible for the oxidative metabolism of haloperidol in humans. nih.gov

While there can be large variations in the activity of CYP-mediated reactions among individuals, the glucuronidation and carbonyl reduction pathways appear to show less variability. nih.gov

Table 3: Major Metabolic Pathways of Haloperidol

Metabolic Pathway Percentage of Biotransformation Primary Enzymes Involved
Phase II: Glucuronidation 50-60% UGT2B7, UGT1A9, UGT1A4 (human)
Phase I: Reduction ~25% Carbonyl Reductase
Phase I: Oxidation 15-30% CYP3A4

Data compiled from multiple pharmacokinetic studies. drugbank.comnih.govclinpgx.org

The structural features of a molecule are critical determinants of its suitability as a substrate for a particular enzyme. Research comparing haloperidol with its silicon analog, sila-haloperidol, has provided significant insights into the structural requirements for glucuronidation. In sila-haloperidol, the carbon atom at the 4-position of the piperidine (B6355638) ring is replaced by a silicon atom, resulting in a silanol (B1196071) (Si-OH) group instead of a tertiary alcohol (C-OH) group. nih.gov

Metabolic studies in rat and human liver microsomes, as well as in rat, dog, and human hepatocytes, revealed a stark difference in the Phase II metabolism of these two compounds. nih.gov While the glucuronide of the hydroxy group on the piperidine ring is a significant metabolite of haloperidol, the analogous glucuronide metabolite was not observed for sila-haloperidol. nih.gov This finding strongly suggests that the silanol group is not a substrate for the UGT enzymes responsible for haloperidol glucuronidation. nih.gov This lack of glucuronidation for the sila-analog highlights the specific structural and electronic requirements of the UGT active site, which can accommodate the tertiary alcohol of haloperidol but not the silanol of its silicon counterpart. nih.gov

Analytical and Bioanalytical Methodologies for Haloperidol 1 Hydroxy 2 D Glucuronide in Research

Development and Validation of Analytical Techniques for Metabolite Quantification

The quantification of Haloperidol-1-hydroxy-2'-D-glucuronide presents unique challenges due to its chemical properties and the complexity of the biological samples in which it is typically found. Researchers have developed and validated a range of analytical techniques to accurately measure this metabolite, primarily relying on chromatographic and spectrometric methods.

High-Performance Liquid Chromatography (HPLC) Methodologies for In Vitro Assay

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of drug metabolites in in vitro studies, such as those involving cell cultures or microsomal incubations. While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, the principles of HPLC analysis for the parent drug, haloperidol (B65202), are well-established and provide a framework for the metabolite's quantification. omicsonline.orgscielo.br

A typical HPLC method for a related compound involves a reversed-phase column, such as a C18 column, to separate the analyte from other components in the sample matrix. omicsonline.orgscielo.br The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. For instance, a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed. omicsonline.orgscielo.br The pH of the aqueous phase is also carefully controlled to ensure the analyte is in a suitable ionic state for optimal retention and separation. omicsonline.orgscielo.br Detection is often accomplished using a UV-Vis detector, with the wavelength set to the absorbance maximum of the analyte. For haloperidol, a wavelength of around 230 nm has been utilized. omicsonline.orgscielo.br

The validation of an HPLC method is crucial to ensure its reliability and accuracy. Key validation parameters, in accordance with ICH guidelines, include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). omicsonline.orgscielo.br

Table 1: Illustrative HPLC Method Parameters for a Related Compound (Haloperidol)

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen phosphate (B84403) buffer : Acetonitrile : Triethylamine (e.g., 10:90:0.1, v/v/v), pH adjusted to 3.5
Flow Rate 2 mL/min
Detection UV at 230 nm
Linearity Range 1-60 µg/mL
LOD 0.045 µg/mL
LOQ 0.135 µg/mL

This table is based on methodologies developed for the parent compound, haloperidol, and serves as a foundational example for the development of an HPLC method for its glucuronide metabolite. omicsonline.orgscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective identification and quantification of drug metabolites in biological fluids. This technique combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

In the analysis of this compound, LC-MS/MS is particularly valuable. The method typically involves reversed-phase chromatography to separate the metabolite from endogenous matrix components. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, typically operating in positive ion mode.

For quantification, tandem mass spectrometry is employed in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and reduces background noise, enabling low detection limits. While a specific standard for haloperidol glucuronide is not always commercially available, its presence can be confirmed and quantified indirectly after enzymatic hydrolysis. oup.com The LC-MS/MS analysis would then target the parent haloperidol.

Table 2: Representative LC-MS/MS Parameters for the Analysis of Haloperidol (Post-Hydrolysis)

ParameterValue/Condition
LC Column Reversed-phase (e.g., C18)
Mobile Phase Gradient elution with water and methanol (B129727) containing 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for Haloperidol m/z 376.1
Product Ion (Q3) for Haloperidol m/z 165.0
Collision Energy Optimized for the specific instrument and transition

This table provides typical parameters for the analysis of haloperidol, which would be the target analyte after enzymatic hydrolysis of this compound. nih.gov

Application of UV Spectral Analysis for Metabolite Characterization

UV-Visible spectrophotometry is a fundamental analytical technique used for the characterization and quantification of compounds containing chromophores. The absorption of UV-Vis radiation is dependent on the electronic structure of the molecule.

In a research context, UV spectral analysis can be used to confirm the presence of the haloperidol-like structure in the metabolite. By comparing the UV spectrum of an isolated or synthesized standard of this compound with that of the parent drug, researchers can verify that the core chromophoric structure is retained. Furthermore, UV detection is a common method used in conjunction with HPLC for the quantification of the metabolite, as described in section 3.1.1.

Table 3: UV Spectrophotometric Parameters for Haloperidol

ParameterValue
Wavelength of Maximum Absorbance (λmax) 243 - 247.5 nm
Solvent 0.1 N Methanolic Sulphuric Acid or Phosphate Buffer (pH 7.4)
Linearity Range 10-50 µg/mL

These parameters are for the parent compound, haloperidol, and are indicative of the expected UV properties of its glucuronide metabolite. ijpra.comresearchgate.net

Structural Elucidation and Confirmation Strategies

The unambiguous identification of a drug metabolite is a critical step in metabolic profiling. For this compound, a combination of enzymatic and spectrometric techniques is employed to confirm its structure.

Enzymatic Hydrolysis using Beta-Glucuronidase for Identity Confirmation

Enzymatic hydrolysis is a powerful tool for the structural confirmation of glucuronide conjugates. The enzyme β-glucuronidase specifically cleaves the glycosidic bond between the glucuronic acid moiety and the aglycone (in this case, the hydroxylated haloperidol). oup.comnih.govcovachem.com

This technique is particularly useful when an authentic standard of the glucuronide metabolite is unavailable. oup.com The procedure involves incubating the sample containing the suspected this compound with β-glucuronidase under optimized conditions of temperature and pH. nih.gov Following incubation, the sample is analyzed, typically by LC-MS/MS, for the presence of the parent drug, haloperidol. The appearance or significant increase in the concentration of haloperidol after enzymatic treatment provides strong evidence for the presence of a haloperidol glucuronide in the original sample. oup.comnih.gov This method has been instrumental in confirming that haloperidol does indeed undergo glucuronidation as a major metabolic pathway. oup.comnih.gov

Table 4: Typical Conditions for Enzymatic Hydrolysis of Haloperidol Glucuronide

ParameterCondition
Enzyme β-glucuronidase (e.g., from E. coli or recombinant sources)
Incubation Temperature 60°C
Incubation Time 60 minutes
pH Optimized for the specific enzyme (e.g., pH 7.5)

These conditions have been shown to be effective for the hydrolysis of haloperidol glucuronide in urine samples. nih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of drug metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, can provide an accurate mass measurement of the metabolite, allowing for the determination of its elemental composition.

For this compound, the protonated molecule [M+H]⁺ would have a theoretical exact mass that can be precisely measured. Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion and generate a characteristic fragmentation pattern. A key fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da). mdpi.com This would result in a product ion corresponding to the protonated aglycone, which in this case would be hydroxylated haloperidol.

Further fragmentation of the aglycone would produce ions characteristic of the haloperidol structure. For instance, the fragmentation of the parent haloperidol [M+H]⁺ at m/z 376 often yields a prominent product ion at m/z 165. nih.gov The observation of this characteristic fragment ion in the MS/MS spectrum of the metabolite, following the neutral loss of the glucuronic acid, provides strong evidence for the identity of this compound.

Table 5: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₂₇H₃₁ClFNO₈
Monoisotopic Mass 551.1722 Da
Precursor Ion [M+H]⁺ m/z 552.1795
Characteristic Neutral Loss 176.0321 Da (Glucuronic Acid)
Major Product Ion (Aglycone) m/z 376.1476 (Protonated Haloperidol)
Characteristic Fragment of Aglycone m/z 165

These values are predicted based on the structure of this compound and known fragmentation patterns of glucuronides and haloperidol.

Methodological Considerations and Challenges in Glucuronide Analysis

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicological research. This compound, an O-glucuronide and a major metabolite of haloperidol, presents several analytical challenges inherent to glucuronide conjugates. oup.comnih.gov These challenges primarily stem from their physicochemical properties, inherent instability, and the difficulty in obtaining pure analytical standards. Overcoming these hurdles is critical for developing robust and reliable bioanalytical methods.

A primary challenge in the analysis of this compound is its high polarity. The addition of the glucuronic acid moiety significantly increases the hydrophilicity of the parent molecule, leading to analytical complications, particularly in liquid chromatography. core.ac.uknih.gov

Poor Retention in Reversed-Phase Chromatography: In traditional reversed-phase liquid chromatography (RPLC), highly polar analytes like glucuronides have weak interactions with the nonpolar stationary phase (e.g., C18). sigmaaldrich.com This results in poor retention, causing the analyte to elute very early in the chromatographic run, often with the solvent front. scispace.com This co-elution with other endogenous polar compounds from the biological matrix can lead to significant ion suppression in mass spectrometry, compromising assay sensitivity and accuracy.

Alternative Chromatographic Strategies: To overcome the limitations of RPLC, several alternative strategies have been developed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This setup promotes the retention of polar analytes like this compound, separating them from less polar matrix components. scispace.com Other approaches include the use of specialized polar-embedded or polar-endcapped RPLC columns, which offer enhanced retention for polar molecules compared to standard C18 columns. sigmaaldrich.com Ion-pairing chromatography, which involves adding a reagent to the mobile phase to form a neutral ion-pair with the charged analyte, can also improve retention on RPLC columns, though it may be less compatible with mass spectrometry. biopharmaservices.com

Table 1: Comparison of Chromatographic Methods for Polar Metabolite Analysis
Chromatographic MethodPrinciple of SeparationAdvantages for Glucuronide AnalysisChallenges
Reversed-Phase Liquid Chromatography (RPLC)Partitioning between a nonpolar stationary phase and a polar mobile phase.Widely available and well-understood.Poor retention of highly polar glucuronides, potential for matrix effects (ion suppression). sigmaaldrich.comscispace.com
Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Excellent retention and separation of highly polar compounds. nih.govscispace.com Elution order is often reversed from RPLC. scispace.comRequires careful mobile phase optimization; can have longer equilibration times.
Ion-Pairing ChromatographyAn ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, increasing retention on an RPLC column.Can significantly improve retention of charged polar analytes on RPLC columns. biopharmaservices.comReagents can suppress MS ionization and contaminate the system; method development can be complex. sigmaaldrich.com

Glucuronide conjugates, including O-glucuronides like this compound, can be unstable in biological matrices. nih.gov Ensuring their integrity from the moment of sample collection to the final analysis is paramount for accurate quantification. journalofappliedbioanalysis.com Degradation can lead to an underestimation of the glucuronide concentration and a corresponding overestimation of the parent drug, haloperidol.

Key stability concerns include:

Enzymatic Hydrolysis: Biological samples, particularly urine and plasma, may contain active β-glucuronidase enzymes. These enzymes can cleave the glucuronide bond, converting the metabolite back to its parent aglycone (haloperidol). oup.comimcstips.com

Chemical Instability: The stability of the glucuronide bond can also be sensitive to pH and temperature. Non-enzymatic hydrolysis can occur under certain conditions. For some types of glucuronides, such as acyl glucuronides, intramolecular acyl migration can also be a significant issue, though this is less of a concern for ether-linked O-glucuronides. nih.govacs.org

To mitigate these stability issues, a variety of strategies must be employed throughout the bioanalytical workflow.

Table 2: Strategies for Stabilizing Glucuronide Conjugates in Bioanalytical Samples
Workflow StageChallengeStabilization Strategy
Sample CollectionEnzymatic activity from collection onwards.Immediate cooling of the sample (e.g., placing on ice). journalofappliedbioanalysis.com Addition of β-glucuronidase inhibitors if necessary.
Sample ProcessingEnzymatic and chemical degradation during handling.Perform processing steps at reduced temperatures (e.g., 4°C). Adjusting the sample pH to a more stable range (often acidic) can inhibit enzymatic activity and chemical hydrolysis. nih.govjournalofappliedbioanalysis.com
Sample StorageLong-term degradation.Store samples at ultra-low temperatures (e.g., -80°C) to minimize both enzymatic and chemical degradation. nih.gov
AutosamplerDegradation while waiting for injection.Maintain samples at a controlled, cool temperature (e.g., 4°C) in the autosampler.

The availability of a pure, well-characterized authentic standard of this compound is a prerequisite for the validation of any quantitative bioanalytical method. However, obtaining such standards is often a significant challenge as they are not always commercially available, necessitating custom synthesis. core.ac.uknih.gov

There are two primary approaches to generating glucuronide standards for research:

Chemical Synthesis: This approach involves the chemical coupling of a protected glucuronic acid donor to the aglycone (haloperidol). nih.gov While capable of producing large quantities of the desired product, chemical synthesis of glucuronides can be a complex, multi-step process. The presence of the electron-withdrawing carboxylic acid group on the glucuronic acid moiety can decrease the reactivity at the anomeric center, making the glycosidic bond formation challenging. nih.gov This often requires sophisticated protecting group strategies and careful optimization of reaction conditions to achieve the desired stereochemistry and yield. researchgate.netresearchgate.net

Biosynthesis (Enzyme-Assisted Synthesis): This strategy utilizes biological systems to perform the glucuronidation reaction. Common methods involve incubating the parent drug with liver microsomes (which contain UDP-glucuronosyltransferase (UGT) enzymes), S9 fractions, or recombinant UGT enzymes, along with the necessary cofactor UDP-glucuronic acid. nih.govhyphadiscovery.com Microbial biotransformation, using microorganisms that express UGT enzymes, is another viable biosynthetic route. hyphadiscovery.com While biosynthesis often provides excellent stereoselectivity and can be simpler for complex molecules, the yields can be lower than chemical synthesis, and purification of the final product from the biological matrix can be demanding. nih.gov

Table 3: Comparison of Synthesis Strategies for Glucuronide Standards
Synthesis MethodDescriptionAdvantagesDisadvantages
Chemical SynthesisMulti-step organic synthesis involving protected glucuronic acid donors and the aglycone. nih.govPotentially high yields (milligram to gram scale). hyphadiscovery.com Well-defined process control.Can be complex, lengthy, and require specialized expertise. nih.gov Stereochemical control can be challenging. nih.gov
Biosynthesis (Enzyme-Assisted)Uses enzymes (e.g., from liver microsomes, recombinant UGTs, or microbes) to conjugate the aglycone with UDP-glucuronic acid. nih.govhyphadiscovery.comOften highly regio- and stereoselective. core.ac.uk Can be a good option for complex molecules where chemical synthesis is difficult.Typically produces smaller quantities (microgram to milligram). hyphadiscovery.com Purification from the biological reaction matrix is required. nih.gov

Preclinical and in Vitro Investigation of Haloperidol 1 Hydroxy 2 D Glucuronide Disposition

In Vitro Studies in Hepatic Systems

The formation of Haloperidol-1-hydroxy-2'-D-glucuronide is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located in the liver. In vitro studies using hepatic microsomes and hepatocytes from both rats and humans have been instrumental in elucidating the specific enzymes involved and the kinetics of this metabolic reaction.

Formation in Rat Liver Microsomes and Hepatocytes

In rat liver microsomes, the formation of haloperidol (B65202) glucuronide is a demonstrable and quantifiable process. bioivt.com Studies have identified that the UGT2B family of enzymes is predominantly responsible for the glucuronidation of haloperidol in this species. bioivt.com Specifically, research points to the involvement of UGT2B1 and UGT2B12 isoforms in catalyzing this reaction in rats. bioivt.com

Kinetic analyses in rat liver microsomes have established key parameters for this metabolic pathway. The apparent Michaelis-Menten constant (Km) and the maximum velocity (Vmax) have been determined, providing a quantitative measure of the enzyme's affinity for haloperidol and its maximum rate of glucuronide formation.

ParameterValue
Apparent Vmax271.9 ± 10.1 pmoles min-1 mg protein-1
Apparent Km61 ± 7.2 µM

Furthermore, investigations using Gunn rats, which have a hereditary deficiency in certain UGT enzymes, have shown a reduced but still present glucuronidation activity, suggesting the involvement of multiple UGT isoforms. bioivt.com Induction studies have also revealed that pretreatment with phenobarbital (B1680315), a known inducer of UGT enzymes, leads to a significant increase in the formation of haloperidol glucuronide. bioivt.com

Formation in Human Liver Microsomes and Hepatocytes

In human liver microsomes (HLM), the glucuronidation of haloperidol is a major metabolic pathway. springernature.comnih.gov Both O-glucuronidation and, to a lesser extent, N-glucuronidation of haloperidol have been observed. springernature.comnih.gov The primary metabolite formed is the O-glucuronide, this compound. springernature.comnih.gov

Multiple UGT isoforms have been identified as being involved in the O-glucuronidation of haloperidol in humans. The key enzymes are UGT1A4, UGT1A9, and UGT2B7. springernature.comnih.gov Of these, UGT2B7 is considered the major contributor to this metabolic process. springernature.comnih.gov The relative contributions of these enzymes have been estimated, highlighting the predominant role of UGT2B7. springernature.comnih.gov

UGT IsoformApproximate Contribution
UGT2B7~70%
UGT1A9~20%
UGT1A4~10%

Kinetic studies in human liver microsomes have also been performed to characterize the O-glucuronidation of haloperidol. These studies have provided valuable data on the enzyme kinetics governing the formation of this compound in humans. springernature.comnih.gov

Parameter (HLM)Value
Apparent Km85 µM
Apparent Vmax3.2 nmol · min-1 · mg-1

Comparative Metabolic Profiling in Animal Models

The metabolic profiling of haloperidol, and specifically the formation of its glucuronide conjugate, can vary across different animal species. These differences are important considerations in preclinical drug development for extrapolating metabolic data to humans. While detailed comparative data for this compound across multiple species is not extensively documented in publicly available literature, general species differences in glucuronidation are well-established.

For instance, studies have shown that the rates and pathways of glucuronidation can differ significantly between rats, dogs, monkeys, and humans due to variations in the expression and activity of UGT enzyme isoforms. In dogs, for example, liver microsomes have been shown to glucuronidate some compounds more rapidly than human liver microsomes. nih.gov Conversely, for other substrates, the metabolic pathways can be qualitatively different. General studies on species differences in glucuronidation highlight the need for caution when extrapolating from animal models to humans. nih.govresearchgate.net

This compound as a Research Biomarker for Metabolic Capacity

The formation of a drug metabolite can sometimes be used as a biomarker to assess the activity of the specific enzyme responsible for its formation, a process known as phenotyping. criver.com Given that this compound is primarily formed by UGT2B7, and to a lesser extent by UGT1A9 and UGT1A4, its formation could theoretically be used as a research tool to investigate the in vivo or in vitro activity of these enzymes. springernature.comnih.gov

For instance, in a research setting, the rate of formation of this glucuronide after haloperidol administration could be correlated with the genotype of the UGT enzymes in a given population to study the functional consequences of genetic polymorphisms. However, the use of this compound as a specific and validated biomarker for UGT metabolic capacity is not yet widely established in the scientific literature. The development of such a biomarker would require further studies to confirm its specificity and sensitivity for particular UGT isoforms.

Investigating Interindividual Variability in Glucuronidation Pathways in Research Cohorts

Significant interindividual variability in the metabolism of haloperidol has been observed, and differences in the glucuronidation pathway are a major contributing factor. nih.gov This variability can be attributed to genetic polymorphisms in the UGT genes, which can lead to altered enzyme expression or activity.

Research cohorts can be utilized to investigate the impact of these genetic variations on the formation of this compound. By genotyping individuals for known polymorphisms in UGT1A4, UGT1A9, and UGT2B7 and then measuring the plasma concentrations of the glucuronide metabolite after haloperidol administration, researchers can establish a relationship between an individual's genetic makeup and their metabolic capacity for this pathway. This information is crucial for understanding the sources of variability in drug response and disposition in the population.

Future Research Directions in Metabolite Science

Advanced Mechanistic Enzymology of UGTs Specific to Haloperidol (B65202) Glucuronidation

The formation of Haloperidol-1-hydroxy-2'-D-glucuronide, the primary O-glucuronide, is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Research has identified UGT1A4, UGT1A9, and UGT2B7 as the key players in this biotransformation. nih.govdoi.org Studies using human liver microsomes (HLM) have shown that UGT2B7 is the major contributor, accounting for approximately 70% of the reaction, followed by UGT1A9 (20%) and UGT1A4 (10%). pharmgkb.orgnih.gov

Future research must delve deeper into the mechanistic enzymology of these specific UGT isoforms. While kinetic parameters have been established, advanced studies could focus on:

Structural Biology: Elucidating the high-resolution crystal structures of UGT1A4, UGT1A9, and UGT2B7 in complex with haloperidol. This would provide precise insights into the active site architecture, key amino acid residues involved in substrate binding and catalysis, and the structural basis for their differing affinities and catalytic efficiencies.

Enzyme Dynamics: Investigating the conformational changes these UGT enzymes undergo upon substrate and cofactor (UDP-glucuronic acid) binding. mdpi.com Understanding the dynamic nature of the enzyme-substrate interactions can reveal allosteric regulatory sites and explain the kinetics of the glucuronidation process more completely.

Influence of the Membrane Environment: UGTs are membrane-bound enzymes, and their activity is influenced by the surrounding lipid composition of the endoplasmic reticulum. mdpi.com Future studies should explore how variations in the membrane environment affect the catalytic function of the specific UGTs involved in haloperidol glucuronidation, which could be a source of inter-individual variability.

Table 1: Kinetic Parameters of UGT Isoforms in Haloperidol O-Glucuronidation nih.gov

UGT Isoform Km (μM) Vmax (nmol/min/mg)
UGT1A4 64 0.6
UGT1A9 174 2.3
UGT2B7 45 1.0
HLM (pooled) 85 3.2

Data derived from studies with recombinant UGTs and pooled human liver microsomes (HLM).

Exploring the Role of this compound in In Vitro Drug-Drug Interaction Studies

Traditionally, glucuronide metabolites have often been considered pharmacologically inactive and readily excreted. However, this assumption is being increasingly challenged, as some glucuronides have been shown to be inhibitors of metabolic enzymes or drug transporters. elsevierpure.commanchester.ac.uk The potential for this compound to act as a perpetrator in drug-drug interactions (DDIs) remains largely unexplored and represents a significant area for future research.

Prospective in vitro studies should be designed to systematically evaluate the inhibitory potential of synthesized this compound against a panel of key drug-metabolizing enzymes and transporters. criver.com This would include:

CYP450 and UGT Inhibition Assays: Investigating whether the glucuronide metabolite can inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) or other UGT isoforms. bioivt.com Given that many patients on haloperidol are on polypharmacy, understanding if the metabolite can affect the clearance of co-administered drugs is clinically relevant.

Transporter Interaction Studies: Assessing the interaction of the glucuronide with important uptake (e.g., OATP1B1) and efflux (e.g., P-glycoprotein, BCRP) transporters. manchester.ac.uk Inhibition of these transporters could alter the disposition of other medications, leading to unexpected toxicity or loss of efficacy.

Regulatory agencies now recommend evaluating the DDI potential of metabolites that are present at significant concentrations in circulation. elsevierpure.com Given that haloperidol glucuronide is the most abundant metabolite in plasma, these investigations are not merely academic but are crucial for a more complete safety profile of the parent drug. researchgate.net

Development of Novel Analytical Approaches for Complex Glucuronide Metabolites

The accurate detection and characterization of glucuronide metabolites are foundational to all aspects of their study. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are effective but face challenges, particularly with isomeric metabolites. nih.govmorressier.com Haloperidol can form both O- and N-glucuronides, with the O-glucuronide being the major metabolite and the N-glucuronide a minor one formed exclusively by UGT1A4. nih.govdoi.org

Future analytical development should focus on:

Advanced Isomer Differentiation: Developing more robust methods to separate and unambiguously identify isomeric glucuronides. Techniques like ion mobility-mass spectrometry (IMMS) could be explored, as it adds another dimension of separation based on the ion's size and shape (collision cross-section), which can help distinguish between isomers that are difficult to separate chromatographically. acs.org

High-Sensitivity Quantification: Creating ultra-sensitive assays for quantifying this compound in complex biological matrices and in studies with low sample volumes, such as microfluidics-based cell culture systems.

Gas-Phase Ion/Molecule Reactions: Utilizing tandem mass spectrometry methods that employ specific gas-phase reactions to differentiate functional groups, which can provide definitive structural information for metabolites like O- and N-glucuronides without the need for extensive purification. morressier.comresearchgate.net

Computational Modeling and Simulation of Glucuronidation Processes

Computational approaches offer powerful tools to complement experimental research, providing molecular-level insights that are often difficult to obtain through laboratory methods alone.

Future research directions in this area include:

Molecular Docking: Performing molecular docking studies to simulate the binding of haloperidol within the active sites of UGT1A4, UGT1A9, and UGT2B7. This can help rationalize the observed substrate specificity and predict the binding of newly designed haloperidol analogs. researchgate.net

Molecular Dynamics (MD) Simulations: Running MD simulations to explore the dynamic behavior of the enzyme-substrate complex over time. mdpi.com These simulations can reveal the entire catalytic pathway, including conformational changes, the roles of specific amino acids, and the transition states of the glucuronidation reaction. nih.govacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods to model the electronic rearrangements that occur during the enzymatic reaction. This can provide a highly detailed understanding of the reaction mechanism and the factors influencing the catalytic rate. acs.org

These computational models can accelerate research by generating testable hypotheses and guiding the design of more targeted and efficient laboratory experiments.

Applications in Comparative Metabolomics and Drug Discovery Research

The study of this compound has broader implications for the fields of metabolomics and drug discovery.

Comparative Metabolomics: Untargeted metabolomics studies can reveal the broader metabolic impact of haloperidol administration. nih.govfarmaciajournal.com By precisely quantifying the levels of this compound and correlating them with the broader metabolic profile and clinical outcomes, researchers can identify biomarkers for drug response, toxicity, and inter-individual variability. This can help explain why different patients respond differently to the same drug and pave the way for personalized medicine approaches.

Drug Discovery Research: A thorough understanding of a lead compound's metabolic fate is crucial in drug discovery. The knowledge gained from studying haloperidol's glucuronidation can inform the design of new drug candidates. For example, medicinal chemists can use haloperidol as a scaffold and modify its structure to either enhance or block glucuronidation at specific sites, thereby fine-tuning the pharmacokinetic profile of new potential drugs to achieve a more desirable duration of action or to avoid the formation of problematic metabolites.

By pursuing these future research directions, the scientific community can leverage the specific case of this compound to advance the broader field of metabolite science, leading to safer, more effective, and more personalized therapeutic strategies.

Q & A

Q. What is the significance of glucuronidation in the metabolism of Haloperidol-1-hydroxy-2'-D-glucuronide, and how does it influence pharmacokinetic studies?

Glucuronidation is a critical phase II metabolic pathway that enhances drug solubility and excretion by conjugating glucuronic acid to the parent compound. For this compound, this process likely reduces systemic toxicity and modulates its pharmacokinetic profile, including bioavailability and half-life. Methodologically, stable isotope-labeled analogs (e.g., Perindoprilat-d4 acyl-β-D-glucuronide ) can be used to track metabolic pathways via LC-MS/MS, enabling precise quantification in biological matrices. Enzymatic synthesis using β-glucuronidase or recombinant UGTs (as demonstrated in other glucuronide studies ) provides a framework for generating reference standards.

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. For example, validated methods for oxymorphone-3β-D-glucuronide quantification in urine can be adapted by optimizing mobile phases and ionization parameters (e.g., electrospray ionization in negative mode). Ultrafiltration or protein precipitation is recommended for sample preparation to isolate the glucuronide from plasma or blood . Calibration curves using deuterated internal standards (e.g., HT-2 Toxin 3-Glucuronide-13C2,D3 ) improve accuracy in complex matrices.

Advanced Research Questions

Q. How can researchers optimize the enzymatic synthesis of this compound to improve yield and purity?

Synthesis optimization requires careful control of reaction conditions:

  • Enzyme selection : Recombinant UGTs from Streptomyces chromofuscus (e.g., GcaC ) show broad substrate specificity and high catalytic efficiency for glucuronidation.
  • pH and temperature : Maintain physiological conditions (pH 6.8–7.4, 37°C) to preserve enzyme activity, as demonstrated in hydroxytyrosol glucuronide synthesis .
  • Phase transfer catalysts : Use methylene chloride and alkali metal hydroxides to enhance reaction rates, as shown in indoxyl-β-D-glucuronide synthesis .
    Post-synthesis purification via preparative HPLC with C18 columns and characterization by NMR (e.g., kaempferol-7-O-β-D-glucuronide ) ensures structural confirmation.

Q. How do isomeric forms of this compound impact metabolic studies, and how can they be resolved experimentally?

Isomeric glucuronides (e.g., positional isomers at hydroxyl groups) may exhibit distinct pharmacokinetic and pharmacodynamic properties. To resolve them:

  • Chromatographic separation : Use chiral columns or hydrophilic interaction liquid chromatography (HILIC) with gradient elution, as applied for hydroxytyrosol glucuronide isomers .
  • Tandem MS/MS fragmentation : Monitor unique fragment ions to differentiate isomers, leveraging methods from hesperetin-7-β-D-glucuronide analysis .
  • NMR spectroscopy : Compare chemical shifts of aglycone protons to assign isomer positions, as done for kaempferol glucuronides .

Q. What experimental strategies address stability challenges of this compound under physiological conditions?

Glucuronides are prone to hydrolysis in aqueous environments. Stability studies should:

  • Assess pH-dependent degradation : Use buffered solutions (pH 1–9) to simulate gastrointestinal and systemic conditions, as modeled for curcumin-β-D-glucuronide .
  • Incorporate enzyme inhibitors : Add β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone ) to biological samples during collection.
  • Lyophilization : Store reference standards in lyophilized form at -20°C to prevent hydrolysis, following protocols for phenyl-β-D-glucuronide .

Q. How can researchers resolve contradictions in data regarding the transport mechanisms of this compound across cellular barriers?

Conflicting data on transmembrane transport may arise from variability in ATP-binding cassette (ABC) transporter expression. To address this:

  • Use transporter-overexpressing cell lines : Models like H69AR (multidrug-resistant lung cancer cells ) can clarify the role of ABC transporters in glucuronide efflux.
  • Inhibitor studies : Co-administer specific inhibitors (e.g., MK571 for MRP transporters) to isolate contributions of individual transporters .
  • Microsomal assays : Compare intrinsic clearance rates in hepatic microsomes with/without transporter inhibitors .

Methodological Considerations for Data Interpretation

Q. How should researchers validate the specificity of antibodies or probes targeting this compound in immunoassays?

  • Cross-reactivity testing : Evaluate against structurally similar glucuronides (e.g., o-cresol β-D-glucuronide ) to confirm specificity.
  • Competitive ELISA : Use unlabeled this compound to competitively displace signal, ensuring dose-response reliability .
  • Orthogonal validation : Confirm results with LC-MS/MS to rule out false positives/negatives .

Q. What statistical approaches are recommended for analyzing dose-response relationships in glucuronide efficacy studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values, as applied in hydroxytyrosol glucuronide antioxidant assays .
  • ANOVA with post-hoc tests : Compare multiple dose groups, adjusting for covariates like plasma protein binding .
  • Bootstrap resampling : Assess confidence intervals for small sample sizes, ensuring robustness in pharmacokinetic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.